5-Chloro-2-(methylthio)aniline

Physicochemical Property Formulation Process Engineering

Researchers requiring halogenated methylthioaniline building blocks often face supply inconsistency and purity variability. This compound resolves that gap with validated reactivity and reliable batch supply. • Confirmed AChE inhibitor fragment (IC50 1.58 µM) enabling systematic SAR exploration • 88% yield under mild, metal-free conditions (Ca(OH)₂, DMF, 20 °C) supports gram-scale preparation • Higher density (1.2754 g/cm³) simplifies purification and handling in multi-step synthetic routes Supplied with batch-specific QC documentation to support both discovery workflows and procurement compliance.

Molecular Formula C7H8ClNS
Molecular Weight 173.66 g/mol
CAS No. 16423-54-4
Cat. No. B095375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(methylthio)aniline
CAS16423-54-4
Molecular FormulaC7H8ClNS
Molecular Weight173.66 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
InChIKeyRWUQNIPYCAHKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(methylthio)aniline: Fragment for Drug Discovery and Synthesis


5-Chloro-2-(methylthio)aniline is a chlorinated methylthio-substituted aniline derivative characterized by a chlorine atom at the 5-position and a methylthio group at the 2-position of the benzene ring. This compound serves as a key fragment molecule and a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals . Its unique substitution pattern imparts distinct physicochemical properties compared to other methylthioaniline isomers, including higher density and altered reactivity profiles .

Fragment for drug discovery, dye, and agrochemical synthesis
Chlorine at 5-position enables distinct reactivity profile
Useful intermediate with unique substitution pattern

Why Substituting 5-Chloro-2-(methylthio)aniline Is Not Recommended


Methylthioaniline derivatives exhibit significantly different physicochemical and biological properties depending on the position and type of ring substituents. The presence of a 5-chloro substituent in 5-Chloro-2-(methylthio)aniline alters electron density on the aromatic ring, influencing nucleophilicity, metabolic stability, and target binding affinity [1]. Comparative studies reveal that electron-withdrawing chloro substitution reduces antimicrobial activity relative to electron-donating methoxy or methyl analogs, but also impacts key parameters like density and boiling point, which are critical for formulation and synthetic planning [2]. Simply substituting with unsubstituted or differently substituted methylthioanilines will yield different reaction outcomes, impurity profiles, and biological efficacy .

Electron-Withdrawing Substituent
Chloro substitution alters electron density and may shift reactivity compared to methoxy or methyl analogs.
Physicochemical Property Mismatch
Density, boiling point, and phase behavior may differ significantly, affecting formulation and scale-up.
Antimicrobial SAR Transfer
Electron-withdrawing Cl may reduce antimicrobial activity relative to electron-donating substituents; activity profile may not transfer.

5-Chloro-2-(methylthio)aniline: Quantitative Evidence


Higher Density vs. Unsubstituted Methylthioanilines

5-Chloro-2-(methylthio)aniline exhibits a significantly higher density (1.2754 g/cm³ at 25 °C) compared to the unsubstituted 2-(methylthio)aniline (1.111-1.115 g/cm³) [1] and 4-(methylthio)aniline (1.119 g/cm³) . This 14% higher density reflects the increased molecular weight and altered intermolecular packing due to the chlorine substituent, which can affect solubility, phase behavior, and material handling in large-scale synthesis and formulation.

Density at 25 °C
Head-to-head
1.2754 g/cm³
~14% higher than unsubstituted 2- and 4-(methylthio)aniline
May influence phase behavior and material handling
Physicochemical Property Formulation Process Engineering

AChE Inhibition: Fragment-Based Design

5-Chloro-2-(methylthio)aniline demonstrates measurable inhibition of human recombinant acetylcholinesterase (AChE) with an IC50 of 1.58 µM (1580 nM) in an Ellman's assay using acetylthiocholine iodide as substrate [1]. While this potency is moderate compared to clinical AChE inhibitors like donepezil (IC50 ~5 nM), it confirms the compound's ability to interact with the enzyme active site, making it a suitable starting fragment for further optimization.

AChE Inhibition
Cross-study comparable
IC50 1580 nM
Supports fragment-based AChE screening context
~300-fold less potent than donepezil; consistent with fragment properties
Drug Discovery Enzyme Inhibition Neuroscience

Antimicrobial SAR: Chloro Substitution Impact

In a series of substituted 6-(methylthio)aniline ligands, compounds with electron-donating substituents (OCH3, CH3) exhibited superior antimicrobial activity (inhibition zones 19-20 mm) compared to those with electron-withdrawing substituents (Cl, Br) against S. aureus and B. subtilis [1]. As a Cl-substituted derivative, 5-Chloro-2-(methylthio)aniline is predicted to have lower antimicrobial activity than its OCH3 and CH3 analogs, a factor that must be considered when selecting building blocks for anti-infective drug discovery.

Antimicrobial SAR
Class-level inference
Cl substitution reduces activity
Supports antimicrobial SAR review; trend inferred from analog data
Data from electron-donating OCH3/CH3 analogs show higher inhibition zones
Antimicrobial SAR Medicinal Chemistry

Scalable Methylation Synthesis

A scalable methylation protocol using calcium hydroxide in DMF at room temperature delivers 5-Chloro-2-(methylthio)aniline in 88% yield after 8 minutes of reaction time . This high yield and mild reaction conditions contrast with more forcing methylation conditions (e.g., high temperature, strong bases) often required for other aniline derivatives, highlighting a practical advantage for gram-scale synthesis.

Methylation Yield
Supporting evidence
88% yield
Supports scalable synthesis route; mild conditions
Ca(OH)2, DMF, 20 °C, 8 min; metal-free protocol
Synthetic Methodology Process Chemistry Green Chemistry

5-Chloro-2-(methylthio)aniline: Optimal Applications


Fragment-Based AChE Inhibitor Design

With a confirmed AChE IC50 of 1.58 µM [1], 5-Chloro-2-(methylthio)aniline serves as a validated starting fragment for medicinal chemistry optimization. Its moderate potency and low molecular weight (173.66 g/mol) align with fragment-like properties, allowing for efficient exploration of structure-activity relationships to improve affinity and selectivity.

Heterocyclic Building Block Synthesis

The compound's reactive amine and methylthio groups facilitate diverse derivatization, including nucleophilic substitution and coupling reactions . Its higher density (1.2754 g/cm³) relative to other methylthioanilines can simplify purification and handling in multi-step synthetic routes.

Antimicrobial SAR & Probe Development

As a chloro-substituted methylthioaniline, this compound enables systematic investigation of electronic effects on antimicrobial activity. Comparative data from a series of methylthioanilines demonstrate that electron-withdrawing chloro substitution reduces potency relative to electron-donating analogs [2], providing a clear design principle for developing novel anti-infectives.

Scalable Synthesis for Research

The reported 88% yield under mild, metal-free conditions (Ca(OH)2, DMF, 20 °C) makes 5-Chloro-2-(methylthio)aniline an attractive intermediate for gram-scale preparation. This high synthetic efficiency reduces cost and time, supporting both academic laboratory use and potential industrial process development.

Application
Selection Property
Validation Focus
Fragment-based AChE inhibitor design
AChE inhibition fragment context
SAR optimization and selectivity profiling
Heterocyclic building block synthesis
Reactive amine and methylthio handles
Derivatization efficiency and purity control
Antimicrobial SAR and probe development
Electron-withdrawing Cl substituent SAR
Activity comparison with electron-donating analogs
Scalable synthesis for research
Mild methylation protocol
Yield reproducibility and scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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